molecular formula C10H19NO2 B15232250 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol

Cat. No.: B15232250
M. Wt: 185.26 g/mol
InChI Key: WBKRQCLCXTYBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol is a spirocyclic compound characterized by a seven-membered azaspiro ring system with an ethoxy group at position 3 and a hydroxyl group at position 1.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-ethoxy-7-azaspiro[3.5]nonan-1-ol

InChI

InChI=1S/C10H19NO2/c1-2-13-9-7-8(12)10(9)3-5-11-6-4-10/h8-9,11-12H,2-7H2,1H3

InChI Key

WBKRQCLCXTYBRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C12CCNCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol typically involves the reaction of a suitable azaspiro compound with ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps, such as distillation or crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reactions: Halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

The following analysis compares 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol to structurally related spiro compounds, focusing on molecular features, substituent effects, and applications.

Structural and Functional Group Differences

Table 1: Key Structural Features of Comparable Spiro Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups CAS Number Key Differences vs. Target Compound
3-Ethoxy-7-azaspiro[3.5]nonan-1-ol C₉H₁₇NO₂* ~187.24† Ethoxy (C₂H₅O) at C3, -OH at C1 1803582-80-0‡ Reference compound
3-Methoxy-7-azaspiro[3.5]nonan-1-ol HCl C₉H₁₈ClNO₂ 207.70 Methoxy (CH₃O) at C3, HCl salt EN300-749404 Smaller alkoxy group; hydrochloride salt form
7-Methyl-7-azaspiro[3.5]nonan-2-ol C₉H₁₇NO 155.24 Methyl on N, -OH at C2 Not provided Hydroxyl position (C2 vs. C1); N-methylation
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 Phenyl at C3, ketone at C1 1909313-86-5 Oxa (O) vs. aza (N); ketone instead of -OH
3-Amino-7-oxaspiro[3.5]nonan-1-ol HCl C₈H₁₆ClNO₂ 180.18 Amino (-NH₂) at C3, HCl salt Not provided Amino substituent; oxa vs. aza

Assumed based on ethoxy substitution. †Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Methoxy: The ethoxy group in the target compound increases lipophilicity compared to the methoxy analog (C₃H₇O vs.
  • Hydroxyl Position: The -OH at C1 (target) vs. C2 (7-Methyl-7-azaspiro[3.5]nonan-2-ol) alters hydrogen-bonding patterns, affecting solubility and interaction with biological targets .
  • Heteroatom Variations: Replacing 7-aza with 7-oxa (e.g., 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one) reduces basicity and modifies electronic properties, influencing reactivity in synthetic pathways .

Biological Activity

3-Ethoxy-7-azaspiro[3.5]nonan-1-ol is a unique organic compound characterized by its spirocyclic structure, which includes both nitrogen and ether functionalities. Its molecular formula is C10H19NO2C_{10}H_{19}NO_2 with a molecular weight of approximately 183.26 g/mol. The compound has garnered attention for its potential biological activities, particularly in drug discovery and material science.

Structural Characteristics

The structural arrangement of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol contributes significantly to its biological activity. The presence of a hydroxyl group (-OH) attached to the spirocyclic framework enhances its reactivity and interaction with biological targets.

Property Details
Molecular Formula C10H19NO2C_{10}H_{19}NO_2
Molecular Weight 183.26 g/mol
Functional Groups Hydroxyl (-OH), Ether
Structural Features Spirocyclic structure

Biological Activity

Research indicates that 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in pharmacology.
  • Receptor Binding Affinity : Interaction studies have shown that it binds to various biological targets, including enzymes and receptors, which is crucial for understanding its therapeutic potential.
  • GPR119 Agonism : Related compounds in the 7-azaspiro[3.5]nonane class have been identified as GPR119 agonists, suggesting potential applications in metabolic disorders such as diabetes .

The mechanism of action for 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets and pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of certain enzymes, leading to alterations in cellular processes.
  • Receptor Modulation : Its ability to bind to receptors suggests potential roles in neurotransmission and other signaling pathways.

Case Studies

Several studies have explored the biological activity of similar compounds within the spirocyclic class:

  • Study on GPR119 Agonists : A study identified a potent GPR119 agonist among structurally related compounds, demonstrating glucose-lowering effects in diabetic models, highlighting the therapeutic potential of this class .
  • Antagonistic Effects on Muscarinic Receptors : Research has also pointed towards the potential use of related compounds as antagonists for muscarinic acetylcholine receptors, which are implicated in various neurological conditions .

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol:

Compound Name Structural Features Unique Aspects
6-Azaspiro[3.5]nonan-7-oneContains a seven-membered ring with nitrogenLacks ethoxy and hydroxyl groups
1-Azaspiro[3.5]nonan-2-oneSimilar spirocyclic structureDifferent functional groups altering reactivity
2-Ethylamino-spiro[3.5]nonaneIncorporates an ethylamino groupPotentially different biological activities

Q & A

Q. What are the common synthetic routes for 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol, and how do reaction conditions influence yield?

The synthesis of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol typically involves cyclization and functionalization steps. A key method involves the reaction of cyclohexanecarbonyl chloride derivatives with ethoxyacetylene under controlled conditions, as demonstrated in analogous spirocyclic compounds (e.g., 3-Ethoxy-7-methoxyspiro[3.5]non-2-en-1-one synthesis) . Yield optimization requires precise temperature control (e.g., 0–25°C) and stoichiometric ratios of reagents. Impurities often arise from incomplete cyclization or side reactions; purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical.

Q. How can researchers validate the structural integrity of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol post-synthesis?

Structural validation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR confirm the spirocyclic scaffold and ethoxy group placement. For example, ethoxy protons typically resonate as a quartet at δ 4.2–4.3 ppm, while spirocyclic carbons appear between δ 30–50 ppm .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ = 212.15 g/mol), and HPLC (>95% purity) ensures absence of unreacted intermediates .

Q. What preliminary biological screening assays are suitable for this compound?

Initial screens focus on enzyme inhibition or receptor-binding assays. For example:

  • Kinase Inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Cellular Toxicity : MTT assays in HEK293 or HepG2 cells to assess IC50_{50} values .
    Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine) are essential for reliability.

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies optimize the bioactivity of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol derivatives?

SAR strategies include:

  • Substitution at the Ethoxy Group : Replace ethoxy with bulkier alkoxy groups (e.g., isopropoxy) to enhance hydrophobic interactions in enzyme binding pockets .
  • Spiro Ring Modifications : Introduce heteroatoms (e.g., sulfur) or expand the ring size (e.g., spiro[4.5]) to alter conformational flexibility .
  • Enantioselective Synthesis : Resolve racemic mixtures via chiral chromatography or asymmetric catalysis to isolate bioactive enantiomers .

Q. How should researchers resolve contradictions in biological activity data across different studies?

Contradictions may arise from assay variability or compound stability issues. Mitigation strategies include:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell line, serum concentration).
  • Stability Testing : Assess compound degradation in DMSO or aqueous buffers via LC-MS over 24–72 hours .
  • Orthogonal Assays : Confirm hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational methods predict the binding mode of 3-Ethoxy-7-azaspiro[3.5]nonan-1-ol with target proteins?

Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) are effective:

  • Docking : Use crystal structures (e.g., PDB entries for kinases) to model interactions. The ethoxy group may occupy hydrophobic pockets, while the spiro nitrogen hydrogen-bonds with catalytic residues .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions of specific substituents .

Q. What are the challenges in achieving enantioselective synthesis, and how can they be addressed?

Challenges include low enantiomeric excess (ee) due to similar transition-state energies. Solutions:

  • Chiral Catalysts : Use Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts to induce asymmetry during cyclization .
  • Dynamic Kinetic Resolution : Combine asymmetric catalysis with in situ racemization to improve ee (>90%) .

Methodological Considerations

Q. How should researchers handle discrepancies in spectroscopic data between batches?

  • Batch Comparison : Analyze 1H^1H NMR spectra side-by-side to identify impurities (e.g., residual solvents).
  • Advanced Techniques : Employ 2D NMR (HSQC, HMBC) to confirm connectivity in ambiguous cases .
  • QC Protocols : Implement in-process controls (e.g., TLC monitoring) during synthesis to minimize variability .

Q. What in vitro models are appropriate for evaluating metabolic stability?

  • Liver Microsomes : Incubate with human/rat microsomes and NADPH to assess CYP450-mediated degradation.
  • Half-life Calculation : Use LC-MS to measure parent compound depletion over time (t1/2_{1/2} >1 hour suggests favorable stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.